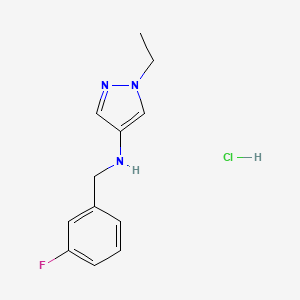
CID 71607817
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium tungstate, with the chemical formula Na₂WO₄, is an inorganic compound that appears as a white, water-soluble solid. It is the sodium salt of tungstic acid and is primarily used as a source of tungsten for chemical synthesis. Sodium tungstate is an intermediate in the conversion of tungsten ores to the metal .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium tungstate can be synthesized through the digestion of tungsten ores, such as wolframite and scheelite, in a basic medium. For example, the extraction from wolframite involves the following reaction: [ \text{Fe/MnWO}_4 + 2 \text{NaOH} + 2 \text{H}_2\text{O} \rightarrow \text{Na}_2\text{WO}_4 \cdot 2\text{H}_2\text{O} + \text{Fe/Mn(OH)}_2 ] Scheelite is treated similarly using sodium carbonate .
Industrial Production Methods: In industrial settings, sodium tungstate is produced by treating tungsten carbide with a mixture of sodium nitrate and sodium hydroxide in a fusion process. This process overcomes the high exothermicity of the reaction involved . Another method involves high-temperature processing of wolframite with sodium carbonate and silica, followed by water leaching to recover sodium tungstate from the solution .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium tungstate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The major products formed from these reactions include tungsten trioxide, sodium chloride, and water .
Wissenschaftliche Forschungsanwendungen
Sodium tungstate has a wide range of applications in scientific research across various fields:
Wirkmechanismus
Sodium tungstate operates primarily through its ability to facilitate and catalyze various chemical reactions. As a source of tungsten ions, it acts as a mild oxidizing agent. The tungstate ion interacts with other substances to alter their chemical structure, typically enhancing their reactivity or modifying their oxidative state. This reactivity is crucial in the production of phosphors and organic synthesis where tungstate ions serve as catalysts .
The efficiency of sodium tungstate as a catalyst is attributed to its stability and ability to form complex compounds with transitional states during reactions. These complexes often facilitate the transformation of reactants to products by lowering activation energies, thus increasing reaction rates .
Vergleich Mit ähnlichen Verbindungen
Sodium tungstate can be compared with other tungstate compounds such as lithium tungstate and cesium tungstate. These compounds share similar properties but differ in their specific applications and reactivity:
Lithium Tungstate: Used in density separation and as a less toxic alternative to bromoform and methylene iodide.
Cesium Tungstate: Similar to sodium tungstate but with different solubility and reactivity profiles.
Sodium tungstate is unique due to its versatility and efficacy in numerous applications, particularly in organic synthesis and industrial processes.
Eigenschaften
Molekularformel |
H2NaOW |
|---|---|
Molekulargewicht |
224.85 g/mol |
InChI |
InChI=1S/Na.H2O.W/h;1H2; |
InChI-Schlüssel |
MVJQBEGKEZLVSH-UHFFFAOYSA-N |
Kanonische SMILES |
O.[Na].[W] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![D-Gluconimidic acid, 2-(acetylamino)-2-deoxy-N-[[(phenylamino)carbonyl]oxy]-, delta-lactone, 3,4,6-triacetate (9CI)](/img/structure/B12349533.png)
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methyl-1,3-diazinane-2,4-dione](/img/structure/B12349545.png)



![4-[[(1R)-2-[5-(2-fluoro-3-methoxyphenyl)-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxo-1,3-diazinan-1-yl]-1-phenylethyl]amino]butanoic acid](/img/structure/B12349568.png)




![[(2-Aminoacetyl)oxy]zincio 2-aminoacetate hydrate](/img/structure/B12349617.png)

![Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, 3-[(4-methoxyphenyl)methyl]-](/img/structure/B12349623.png)

